叔丁基4-(2-溴-4-氟苄基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

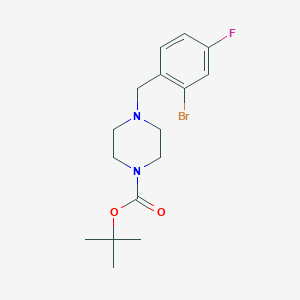

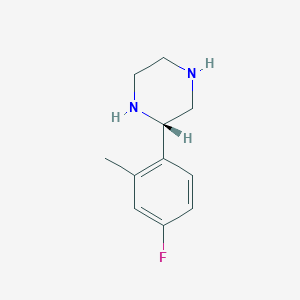

The compound tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine compounds are known for their versatility in chemical synthesis and potential biological activities. Although the specific compound is not directly described in the provided papers, similar piperazine derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and biological applications.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that may include condensation, amination, and substitution reactions. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods highlight the diverse synthetic routes that can be employed to create various piperazine derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, LCMS, IR, and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction, and the data was further supported by density functional theory (DFT) calculations . These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including cross-coupling reactions which are pivotal in forming carbon-carbon bonds. A bulky piperazine ligand was used to facilitate Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, demonstrating the utility of piperazine derivatives in complex chemical transformations . These reactions are essential for the synthesis of biologically active compounds and for the modification of existing molecules to enhance their properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and physical state. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's crystallinity and solubility, as observed in the crystal structure analysis of similar compounds . These properties are crucial for the compound's application in chemical synthesis and potential use in pharmaceuticals.

科学研究应用

合成和表征

合成技术: Sanjeevarayappa 等人(2015 年)的一项研究描述了相关化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成,该化合物采用缩合反应合成。此过程涉及氨基甲酸酯和 3-氟苯甲酸,展示了此类化合物的合成多功能性 (Sanjeevarayappa 等人,2015 年).

结构分析: Gumireddy 等人(2021 年)报告了叔丁基 4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-羧酸酯的晶体结构,突出了此类化合物的结构复杂性和潜在的多种化学相互作用 (Gumireddy 等人,2021 年).

生物学评估

抗菌和驱虫活性: Sanjeevarayappa 等人(2015 年)合成的化合物经评估,具有体外抗菌和驱虫活性,在这些领域表现出中等的疗效 (Sanjeevarayappa 等人,2015 年).

在药物合成中的潜力: Zhang 等人(2018 年)报道的叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯的合成和性质表明其作为小分子抗癌药物中间体的意义,表明相关的叔丁基哌嗪-1-羧酸酯化合物具有潜在的制药应用 (Zhang 等人,2018 年).

化学性质

化学稳定性: Yang 等人(2004 年)对非交联聚苯乙烯负载哌嗪的研究(涉及类似的叔丁基哌嗪-1-羧酸酯结构)突出了这些化合物在特定条件(例如微波辅助合成)下的化学反应中的稳定性和实用性 (Yang 等人,2004 年).

缓蚀: Praveen 等人(2021 年)研究了叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯对碳钢的防腐蚀性能,证明了其作为缓蚀剂的有效性,突出了此类化合物的工业应用 (Praveen 等人,2021 年).

作用机制

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The favorable interaction with macromolecules attributed to the piperazine ring’s conformational flexibility and polar nitrogen atoms is considered an important synthetic strategy in drug discovery .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of compounds containing piperazine rings are considered important factors in drug discovery .

属性

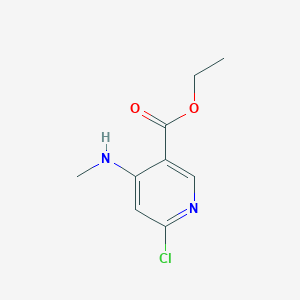

IUPAC Name |

tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBAGTCXKXRCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

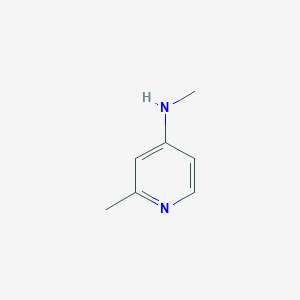

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609630 |

Source

|

| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460094-96-6 |

Source

|

| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)